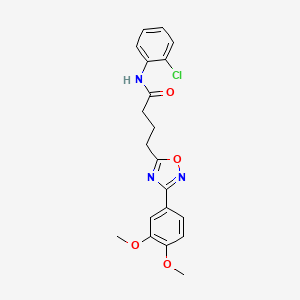
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide
説明
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide, also known as HMN-176, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline-based compounds and has been shown to exhibit promising activity against various diseases, including cancer and viral infections.
作用機序
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide involves the inhibition of tubulin polymerization, which is essential for cell division and replication. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide binds to the colchicine binding site on tubulin and prevents the formation of microtubules, which are necessary for cell division. This leads to cell cycle arrest and ultimately cell death. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been shown to exhibit potent antitumor activity in vivo and in vitro. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various animal models. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It exhibits potent activity against various diseases, making it a promising candidate for drug development. However, there are also some limitations to using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action involves the inhibition of tubulin polymerization, which is also targeted by other drugs, such as colchicine. This can lead to potential drug interactions and toxicity.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide. One potential direction is to optimize the synthesis method to increase the yield and solubility of the compound. Another direction is to study the pharmacokinetics and toxicity of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide in vivo to determine its potential as a therapeutic agent. In addition, further studies are needed to elucidate the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide and its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide in humans.
合成法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde and m-tolylhydrazine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with nicotinoyl chloride to form N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has also been shown to inhibit the replication of hepatitis B virus and herpes simplex virus. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-5-3-7-20(11-16)27(24(29)17-6-4-10-25-14-17)15-19-12-18-13-21(30-2)8-9-22(18)26-23(19)28/h3-14H,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOJWRJNCQKCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321762 | |
| Record name | N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667043 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
674306-42-4 | |
| Record name | N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



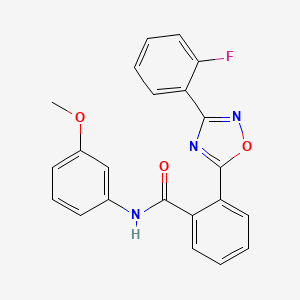




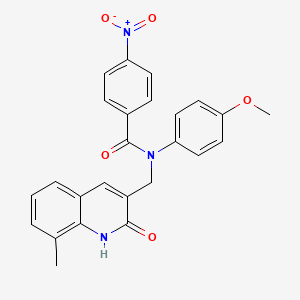

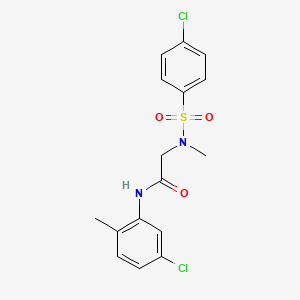
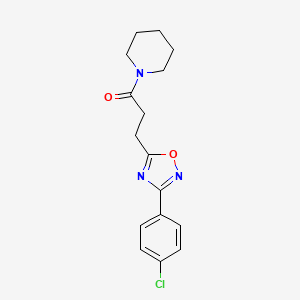
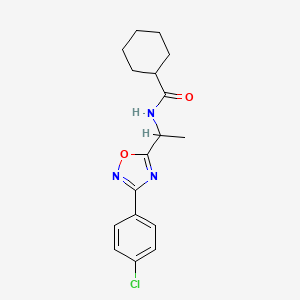

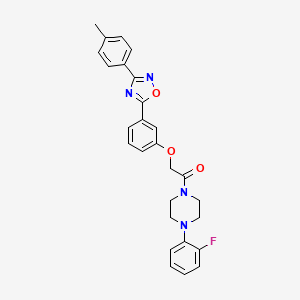
![2-bromo-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687035.png)
